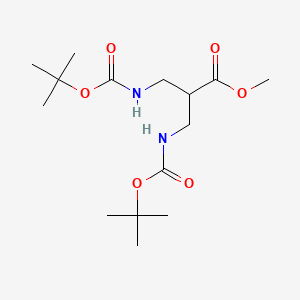
3-(tert-Butoxycarbonylamino)-2-(tert-butoxycarbonylamino-methyl)propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of the appropriate amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of Boc protecting groups under acidic conditions.
Substitution: Nucleophilic substitution reactions at the amino groups.
Oxidation and Reduction: Though less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc groups yields the free amine, while substitution reactions can introduce various functional groups at the amino positions.
Applications De Recherche Scientifique
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester involves its role as a protecting group in organic synthesis. The Boc groups protect the amino functionalities during various synthetic steps, preventing unwanted side reactions. The compound is typically deprotected under acidic conditions to yield the desired free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, methyl ester
- Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Uniqueness
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and other biologically active molecules.
Propriétés
Formule moléculaire |
C15H28N2O6 |
|---|---|
Poids moléculaire |
332.39 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)16-8-10(11(18)21-7)9-17-13(20)23-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20) |
Clé InChI |
QQJRGBBIQJWNOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


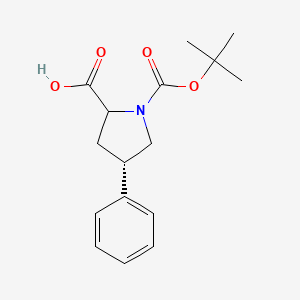
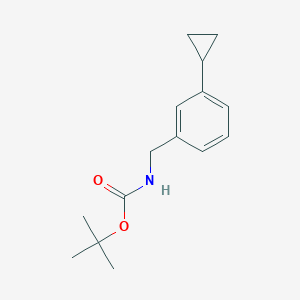
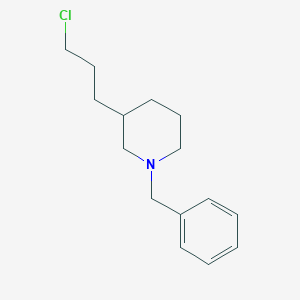
![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

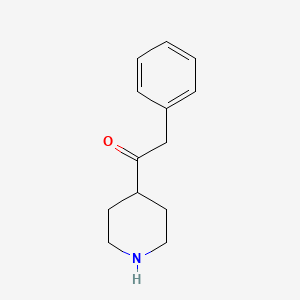
![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
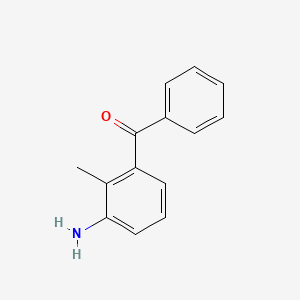

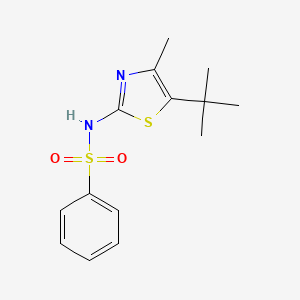

![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)
